molecular formula C12H16O2S2 B1610226 2-(3,4-Dimethoxyphenyl)-1,3-dithiane CAS No. 50766-67-1

2-(3,4-Dimethoxyphenyl)-1,3-dithiane

Cat. No. B1610226
Key on ui cas rn: 50766-67-1
M. Wt: 256.4 g/mol
InChI Key: BYSFFOIEDQTZBD-UHFFFAOYSA-N
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Patent
US04486445

Procedure details

The first step in the process for making Justicidin P can be conducted by adding boron trifluoride etherate (BF3.Et2O) to a solution containing 3,4-dimethoxybenzaldehyde and 1,3-propanedithiol in methylene chloride. After a suitable reaction time, the mixture is washed with a NaOH solution and a saturated solution of NaCl. The product is dried and then recovered by evaporation under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH:15]=O.[CH2:22]([SH:26])[CH2:23][CH2:24][SH:25]>C(Cl)Cl>[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:15]2[S:26][CH2:22][CH2:23][CH2:24][S:25]2)[CH:17]=[CH:18][C:19]=1[O:20][CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCS)S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After a suitable reaction time, the mixture is washed with a NaOH solution
CUSTOM
Type
CUSTOM
Details
The product is dried
CUSTOM
Type
CUSTOM
Details
recovered by evaporation under reduced pressure

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)C1SCCCS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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